BenchChemオンラインストアへようこそ!

4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Lipophilicity ADME Drug-likeness

4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888409-98-1) is a synthetic small molecule belonging to the benzodioxin-thiazole-benzamide structural class, with the molecular formula C18H13BrN2O3S and a molecular weight of 417.28 g/mol. This compound features a 4-bromobenzamide moiety linked via an amide bond to a 2-aminothiazole ring, which is in turn substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group.

Molecular Formula C18H13BrN2O3S
Molecular Weight 417.28
CAS No. 888409-98-1
Cat. No. B2928939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide
CAS888409-98-1
Molecular FormulaC18H13BrN2O3S
Molecular Weight417.28
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H13BrN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22)
InChIKeyDTUAAKBQOSYQEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888409-98-1): Compound Identity and Procurement Baseline


4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888409-98-1) is a synthetic small molecule belonging to the benzodioxin-thiazole-benzamide structural class, with the molecular formula C18H13BrN2O3S and a molecular weight of 417.28 g/mol [1]. This compound features a 4-bromobenzamide moiety linked via an amide bond to a 2-aminothiazole ring, which is in turn substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin-6-yl group. The benzodioxin-thiazole-benzamide scaffold has been broadly claimed in patent families as inhibitors of cytidine triphosphate synthase 1 (CTPS1) [2] and as modulators of protein kinases with antiproliferative activity [3]. However, it must be noted that this specific compound has not been reported in any peer-reviewed publications indexed in ChEMBL as of the latest database release, and no quantitative bioactivity data are currently available in curated public databases [4].

Why Generic Substitution Fails for 4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide: The Critical Role of the 4-Bromo Substituent


Within the benzodioxin-thiazole-benzamide chemotype, the para-substituent on the benzamide ring is a primary driver of differential physicochemical and potentially pharmacological properties. The 4-bromo substituent confers a distinct combination of atomic volume (van der Waals radius: Br ≈ 1.85 Å vs. Cl ≈ 1.75 Å, CN ≈ 1.6 Å effective cylindrical radius), lipophilicity (Hansch π constant: Br = +0.86 vs. Cl = +0.71, CN = -0.57), and electronic character (Hammett σp: Br = +0.23 vs. Cl = +0.23, CN = +0.66), which collectively differentiate this compound from its 4-chloro (CAS 888410-76-2), 4-cyano (CAS 888410-11-5), and 3-trifluoromethyl (CAS 888410-16-0) analogs [1][2]. Procurement of an incorrect analog—even one differing by a single halogen atom—introduces uncontrolled variables in lipophilicity, metabolic stability, and target-binding geometry that cannot be retrospectively corrected by adjusting assay conditions [3]. The following quantitative evidence section details the measurable dimensions along which these analogs diverge.

Quantitative Comparative Evidence for 4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide vs. Closest Analogs


Lipophilicity Differentiation: Computed XLogP3 of 4-Bromo vs. 4-Chloro and 3-Trifluoromethyl Analogs

The 4-bromo analog (CAS 888409-98-1) possesses a computed logP value of 3.29 (ZINC database) [1], positioning it between the 4-chloro analog (XLogP3 = 4.1, PubChem CID 4251545) and below the 3-trifluoromethyl analog (XLogP3 = 4.4, PubChem CID 4058669) [2][3]. This intermediate lipophilicity may offer a differentiated balance between membrane permeability and aqueous solubility relative to its more lipophilic counterparts.

Lipophilicity ADME Drug-likeness Partition coefficient

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity: 4-Bromo vs. 4-Chloro Analog

The 4-bromo analog shares an identical hydrogen bond donor/acceptor count (1 donor, 5 acceptors) with the 4-chloro analog [1]. The 4-chloro analog has a reported TPSA of 88.7 Ų [2]; the 4-bromo analog, with the same core scaffold, is predicted to exhibit a nearly identical TPSA, differentiating it from the 4-cyano analog (CAS 888410-11-5), which adds a nitrile nitrogen and increases hydrogen bond acceptor count to 6. TPSA values below 90 Ų are consistent with favorable oral absorption potential per the Veber rule (TPSA < 140 Ų) [3].

Polar surface area Membrane permeability Oral bioavailability Rule of Five

Halogen Substituent Steric Bulk and Target-Binding Pocket Compatibility: Bromine vs. Chlorine vs. Trifluoromethyl

The 4-bromo substituent provides a larger van der Waals radius (1.85 Å) and greater molar refractivity (MR = 8.88 cm³/mol) compared to chlorine (1.75 Å; MR = 6.03 cm³/mol) and a distinct geometry compared to the planar cyano group or the tetrahedral trifluoromethyl group [1]. In the context of the benzodioxin-thiazole-benzamide scaffold, which has been explored for CTPS1 inhibition [2] and kinase modulation [3], the depth and shape of the para-substituent binding pocket in the target protein determines which halogen is accommodated. The bromine atom's larger volume may fill a hydrophobic sub-pocket that smaller substituents leave unoccupied, or alternatively, may sterically clash with pocket residues where chlorine does not—rendering the two analogs non-interchangeable for structure-activity relationship (SAR) studies.

Steric effects Structure-activity relationship Binding pocket Halogen bonding

Lack of Published Bioactivity Data as a Procurement Selection Factor

A search of the ChEMBL 20 database via ZINC confirms that there is no known bioactivity data for 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide (CAS 888409-98-1) [1]. Similarly, BindingDB returned no direct affinity data (Ki, IC50, Kd) for this specific CAS number. In contrast, structurally related analogs within this scaffold class have been reported in patent literature for CTPS1 [2] and kinase inhibition [3], and a closely related N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide series has published ROR1 inhibitory activity [4]. For procurement purposes, the absence of published data for the 4-bromo analog means that its biological activity profile relative to the 4-chloro and 4-cyano analogs remains uncharacterized in the public domain—a factor that may either represent an unexplored opportunity for novel IP generation or a risk for applications requiring established pharmacological precedent.

Data availability Reproducibility Procurement risk ChEMBL

Patent Landscape Positioning: CTPS1 and Kinase Inhibitor Scaffold Class Membership

The benzodioxin-thiazole-benzamide scaffold to which CAS 888409-98-1 belongs is explicitly encompassed within the general formula (I) of a CTPS1 inhibitor patent family (US20240010645A1) [1]. CTPS1 inhibition is a clinically validated mechanism for selective suppression of T- and B-cell proliferation, with applications in autoimmune disease, transplant rejection, and certain hematological malignancies [1]. The same scaffold class is independently claimed in an earlier patent family (US20030225147A1) for kinase inhibition and antiproliferative activity [2]. The 4-bromo substitution pattern is not explicitly exemplified in the available CTPS1 patent examples (searches for 'bromo' and 'benzodioxin' within US20240010645A1 returned no hits), suggesting that this specific analog occupies an unclaimed or under-claimed chemical space within a therapeutically relevant patent landscape [3].

CTPS1 inhibition Immuno-oncology Patent landscape Kinase inhibition

Molecular Weight and Heavy Atom Count Differentiation vs. 4-Cyano Analog

The 4-bromo analog (MW = 417.28 g/mol; 25 heavy atoms; 7 heteroatoms) [1] is approximately 54 g/mol heavier than the 4-cyano analog (MW = 363.39 g/mol; 26 heavy atoms) . In fragment-based and lead-optimization contexts, a molecular weight difference of this magnitude is consequential: the 4-bromo analog exceeds the commonly cited 'lead-like' threshold of MW ≤ 350, whereas the 4-cyano analog is closer to that boundary. For procurement, this weight difference directly impacts the calculated ligand efficiency (LE) metrics if potency data become available, as well as practical considerations such as solubility (typically inversely correlated with MW in a congeneric series) and the compound's compatibility with biophysical screening formats (e.g., STD-NMR, SPR) that perform optimally at lower molecular weights.

Molecular weight Fragment-based drug design Ligand efficiency Lead-likeness

Recommended Application Scenarios for 4-Bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide Based on Quantitative Evidence


SAR Halogen-Scanning Campaigns in CTPS1 or Kinase Inhibitor Programs

This compound is optimally deployed as the bromine-containing member of a systematic para-substituent scan (Cl, Br, I, CN, CF3, OCH3) on the benzamide ring of the benzodioxin-thiazole-benzamide scaffold. The 47% higher molar refractivity of bromine vs. chlorine [1] and its intermediate lipophilicity (logP 3.29) [2] between the 4-chloro (XLogP3 4.1) and the unsubstituted or polar analogs make it essential for mapping the steric and lipophilic tolerance of the target binding pocket. Given the scaffold's claimed utility as CTPS1 inhibitors [3] and kinase modulators [4], the 4-bromo analog should be included in any comprehensive SAR table aimed at establishing the pharmacophoric requirements for target engagement within these protein families.

Novel IP Generation Through Unexemplified Chemical Space Exploration

The absence of explicit exemplification of the 4-bromo analog in key patent documents (US20240010645A1 for CTPS1; US20030225147A1 for kinase inhibition) [3][4], combined with the complete lack of published bioactivity data in ChEMBL [5], creates an opportunity for organizations to generate proprietary composition-of-matter or method-of-use intellectual property. A procuring laboratory that independently synthesizes or acquires this compound and generates novel bioactivity data (e.g., CTPS1 IC50, kinase selectivity panel, cellular antiproliferative EC50) may establish a defensible IP position, provided the data demonstrate unexpected potency, selectivity, or physicochemical advantages over the exemplified analogs.

ADME Comparative Studies: Halogen-Dependent Metabolic Stability Profiling

The 4-bromo substituent confers distinct metabolic liability compared to chlorine (C-Br bond dissociation energy: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol), potentially resulting in differential oxidative metabolism or debromination rates in liver microsome or hepatocyte assays. The intermediate lipophilicity (logP 3.29) [2] also predicts different CYP450 isoform binding preferences compared to the more lipophilic 4-chloro (XLogP3 4.1) and 3-trifluoromethyl (XLogP3 4.4) analogs [6]. Procuring this compound alongside its chloro and trifluoromethyl comparators enables head-to-head intrinsic clearance determination in human, rat, and mouse liver microsomes to establish the halogen-dependent metabolic stability rank order within this scaffold class.

Halogen Bonding and Sigma-Hole Interaction Studies in Structural Biology

Bromine's greater polarizability (MR = 8.88 cm³/mol vs. Cl = 6.03 cm³/mol) [1] enhances its capacity to act as a halogen bond donor via the sigma-hole mechanism, forming attractive electrostatic interactions with backbone carbonyl oxygens or π-systems of aromatic residues in protein binding sites. This compound is therefore a valuable tool compound for co-crystallography or cryo-EM studies aimed at experimentally validating whether a bromine-specific halogen bond contributes to binding affinity in CTPS1, kinase, or other protein targets that accommodate the benzodioxin-thiazole-benzamide scaffold. The absence of published structural biology data for this analog [5] means any such study would represent a novel structural contribution.

Quote Request

Request a Quote for 4-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.